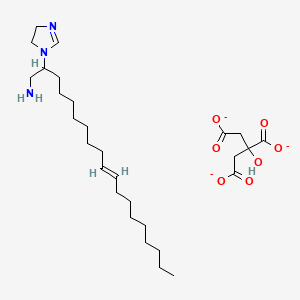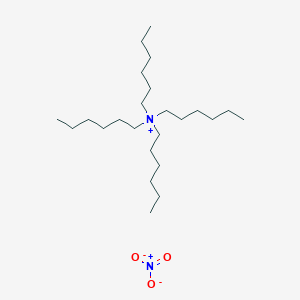![molecular formula C8H9ClNNaO3S B13768574 Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt CAS No. 68227-26-9](/img/structure/B13768574.png)
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique properties and reactivity, making it valuable in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with [(3-chloro-2-methylphenyl)amino] compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in industrial processes, including electroplating and as a catalyst in chemical manufacturing.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties.
[(3-chloro-2-methylphenyl)amino] compounds: These compounds share structural similarities and may exhibit similar reactivity.
Uniqueness
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
68227-26-9 |
|---|---|
Formule moléculaire |
C8H9ClNNaO3S |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
sodium;(3-chloro-2-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S.Na/c1-6-7(9)3-2-4-8(6)10-5-14(11,12)13;/h2-4,10H,5H2,1H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
QYQIDLKDRIVWLH-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC=C1Cl)NCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)






